molecular formula C6H8N2O B1299598 1-Methylpyrrole-2-carboxamide CAS No. 64230-41-7

1-Methylpyrrole-2-carboxamide

Cat. No. B1299598
CAS RN: 64230-41-7
M. Wt: 124.14 g/mol
InChI Key: FLJBIGAZJFDVTC-UHFFFAOYSA-N
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Description

1-Methylpyrrole-2-carboxamide is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring structure consisting of four carbon atoms and one nitrogen atom. The specific compound of interest, 1-methylpyrrole-2-carboxamide, contains a pyrrole ring substituted with a methyl group at the first position and a carboxamide group at the second position.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been explored in various studies. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, with a FeCl2/Et3N binary catalytic system . Another study reported the synthesis of a library of pyrimidine-5-carboxamides, which involved a transformation of itaconic acid into substituted pyrimidine-5-carboxylic acids followed by amidation . Additionally, carboxamides, which are structurally related to 1-methylpyrrole-2-carboxamide, were synthesized using 1-methyl-2-halopyridinium iodides as coupling reagents .

Molecular Structure Analysis

The molecular structure of 1-methylpyrrole-2-carboxamide has been analyzed using computational methods and X-ray crystallography. The compound forms centrosymmetric dimers in the crystal structure through N–H···O hydrogen bonds and also exhibits C–H···O intramolecular interactions . These interactions are significant as they influence the stability and reactivity of the compound.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions. For example, enaminones derived from α-amino acids can be used to synthesize N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, which can further react to form other functionalized heterocycles . Another study demonstrated the synthesis of 2-arylpyrrolidine-1-carboxamides through an acid-catalyzed reaction, showcasing the versatility of pyrrole derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methylpyrrole-2-carboxamide and its derivatives can vary based on their substitution patterns. For instance, a new pyrrole compound, 1-methoxypyrrole-2-carboxamide, was isolated and characterized, showing antibacterial properties without cytotoxicity against several mammalian tumor cell lines . The solubility, melting point, and stability of these compounds can be influenced by their functional groups and intermolecular interactions.

Scientific Research Applications

1. Application in Drug Development for Treating Drug-Resistant Tuberculosis

  • Summary of the Application : Pyrrole-2-carboxamides were designed with a structure-guided strategy based on the crystal structure of MmpL3 and a pharmacophore model for treating drug-resistant tuberculosis .
  • Methods of Application or Experimental Procedures : The structure-activity relationship studies revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring and attaching bulky substituents to the carboxamide greatly improved anti-TB activity .
  • Results or Outcomes : Most compounds showed potent anti-TB activity (MIC < 0.016 μg/mL) and low cytotoxicity (IC 50 > 64 μg/mL). Compound 32 displayed excellent activity against drug-resistant tuberculosis, good microsomal stability, almost no inhibition of the hERG K + channel, and good in vivo efficacy .

2. Application in Diabetes Research

  • Summary of the Application : Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include 1-Methylpyrrole-2-carboxamide, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms. The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .
  • Methods of Application or Experimental Procedures : Py-2-Cs can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .
  • Results or Outcomes : These observations indicate the importance of the Py-2-C skeleton in vivo and suggest that molecules containing this skeleton have various biological functions .

3. Application in Material Synthesis

  • Summary of the Application : N-Ethyl-1-methylpyrrole-2-carboxamide is a chemical compound used in scientific research. It has diverse applications, ranging from drug development to material synthesis, due to its unique properties and versatility.

3. Application in Material Synthesis

  • Summary of the Application : N-Ethyl-1-methylpyrrole-2-carboxamide is a chemical compound used in scientific research. It has diverse applications, ranging from drug development to material synthesis, due to its unique properties and versatility.

Safety And Hazards

The safety data sheet for a similar compound, N-Methylpyrrole-2-carboxaldehyde, indicates that it is a combustible liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-methylpyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-8-4-2-3-5(8)6(7)9/h2-4H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJBIGAZJFDVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368326
Record name 1-methylpyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpyrrole-2-carboxamide

CAS RN

64230-41-7
Record name 1-methylpyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
SJ Grabowski, M Palusiak, AT Dubis, A Pfitzner… - Journal of Molecular …, 2007 - Elsevier
… The aim of this study is to analyze the crystal structure of 1-methylpyrrole-2-carboxamide (MPCA) since it belongs the series of structures mentioned above possessing the C double …
Number of citations: 12 www.sciencedirect.com
AJ Carpenter, DJ Chadwick - The Journal of Organic Chemistry, 1985 - ACS Publications
The effects of change of solvent, metalating agent, reaction time, and reaction temperature on the lithiation of iV, JV-diethylthiophene-2-carboxamideand of the IV-tert-butyl 2-…
Number of citations: 67 pubs.acs.org
K Wakabayashi, K Imai, H Miyachi, Y Hashimoto… - Bioorganic & medicinal …, 2008 - Elsevier
Various 4-(anilino)pyrrole-2-carboxamides were designed and synthesized as novel androgen receptor (AR) antagonists without steroidal or anilide structure, based on our strategy for …
Number of citations: 28 www.sciencedirect.com
EW Low - 1994 - elibrary.ru
… synthesized in 9% yield from 2-nitroimidazolyl-acetic acid and 2-nitroimidazolyl-acetic acid and 4-amino-N-(((3-amino-3-iminopropyl)amino) carbonyl) -1-methylpyrrole-2-carboxamide …
Number of citations: 2 elibrary.ru
R Zhang, X Wu, LJ Guziec, FS Guziec, GL Chee… - Bioorganic & medicinal …, 2010 - Elsevier
Anticancer drugs that bind to DNA and inhibit DNA-processing enzymes represent an important class of anticancer drugs. Combilexin molecules, which combine DNA minor groove …
Number of citations: 22 www.sciencedirect.com
C Zimmer, G Luck, H Thrum, C Pitra - Eur. J. Biochem, 1972 - researchgate.net
… With increasing number of 1 -methylpyrrole2-carboxamide residues in the distamycin series the stabilizing action on the helix and the induced conformational changes of the DNA B-…
Number of citations: 68 www.researchgate.net
T Brown, Z Taherbhai, J Sexton, A Sutterfield… - Bioorganic & Medicinal …, 2007 - Elsevier
Five polyamide derivatives with rationally modified C-terminus moieties were synthesized and their DNA binding specificity and affinity determined. A convergent approach was …
Number of citations: 16 www.sciencedirect.com
C Zimmer - Progress in nucleic acid research and molecular …, 1975 - Elsevier
… The structure of distamycin A, also proved by total synthesis (5254), contains three 1-methylpyrrole-2-carboxamide residues and differs in one side chain from netropsin in that a formyl …
Number of citations: 403 www.sciencedirect.com
C Zimmeer, G Luck, H Thrum… - European Journal of …, 1972 - Wiley Online Library
… With increasing number of 1 -methylpyrrole2-carboxamide residues in the distamycin series the stabilizing action on the helix and the induced conformational changes of the DNA B-…
Number of citations: 0 febs.onlinelibrary.wiley.com
Y Kanaoka, Y Ikeuchi, T Kawamoto, K Bessho… - Bioorganic & medicinal …, 1998 - Elsevier
… The catalyst was removed by filtration and the solvent was evaporated under reduced pressure to give 0.86 g of N-butyl-4-amino-1-methylpyrrole-2-carboxamide 18b. To a solution of …
Number of citations: 23 www.sciencedirect.com

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